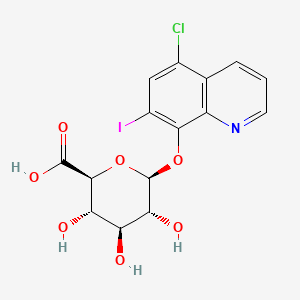
4,5-Dimethylresorcinol
Overview
Description
4,5-Dimethylresorcinol (DMR) is a naturally occurring compound that belongs to the family of resorcinols. It is widely used in the cosmetic industry for its skin-lightening properties. DMR is a potent inhibitor of tyrosinase, an enzyme involved in the production of melanin, which makes it an effective ingredient in skin-whitening creams. However, DMR has also been studied for its potential applications in other fields, including medicine and agriculture.
Scientific Research Applications
Anti-Cancer Properties : A study by Kang et al. (2020) investigated 4-Hexylresorcinol (4HR), a compound structurally similar to 4,5-Dimethylresorcinol. They found that 4HR does not exhibit estrogen-like effects in breast cancer cells or ovariectomized rats, suggesting potential applications in cancer treatment without estrogenic side effects (Kang et al., 2020).
Neuroprotection : Lu and Mattson (2001) studied Dimethyl Sulfoxide (DMSO), which is used as a solvent for various pharmacological agents. They found that DMSO can inhibit glutamate responses in neurons and prevent excitotoxic death, indicating its potential use in neuroprotective therapies (Lu & Mattson, 2001).
Synthesis of Polysubstituted Benzenes : Nelson and Nelson (1992) demonstrated a method to produce dimethylresorcinol derivatives from dimedone. This chemical reaction is significant for the synthesis of tetra- and pentasubstituted benzenes, which have diverse applications in organic chemistry (Nelson & Nelson, 1992).
Ecotoxicological Evaluation : A study by Cheng Jiangning et al. (2004) used a test battery, including 4,5-dimethylthiazol-2-yl-2,5-diphenyl-2H-trazolium bromide (MTT), to evaluate the toxic effects of 4-aminobiphenyl. This showcases the application of dimethylresorcinol derivatives in environmental toxicity assessments (Jiangning et al., 2004).
Natural Product Isolation : Araújo et al. (2012) isolated this compound from the endophytic fungus Epicoccum nigrum, highlighting its occurrence in natural products and potential applications in bioprospecting (Araújo et al., 2012).
Mechanism of Action
4,5-Dimethylresorcinol has been identified as an active constituent in wood creosote that inhibits intestinal Cl– secretion in rats. It was found to inhibit intestinal Cl– secretion dose-dependently when added to a serosal, but not mucosal, surface of rat jejunum, with a half-inhibitory concentration being 3.8 µg/ml (28 µmol/l) .
Safety and Hazards
properties
IUPAC Name |
4,5-dimethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-3-7(9)4-8(10)6(5)2/h3-4,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNCKKACINZDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200663 | |
| Record name | 4-Methylorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
527-55-9 | |
| Record name | 4,5-Dimethylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Xylorcinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediol, 4,5-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylorcinol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3FCQ2N8R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 4,5-Dimethylresorcinol?
A1: Research suggests that this compound inhibits intestinal chloride ion (Cl-) secretion. [] This effect stems from its ability to directly interact with and block Cl- channels located on the intestinal epithelial cells. [] While the exact binding site and mechanism remain to be fully elucidated, this interaction effectively reduces Cl- ion transport across the intestinal epithelium.
Q2: Where has this compound been identified in nature?
A2: this compound has been isolated from multiple natural sources. It is a component of wood creosote, a complex mixture of phenolic compounds. [] Additionally, it has been identified as a secondary metabolite produced by the endophytic fungus Epicoccum nigrum, found residing within sugarcane. [] This highlights the diverse natural origins of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-{5-O-[(3-Carboxypropoxy)(hydroxy)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1198829.png)



